4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline
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Overview
Description
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline is an organic compound with the molecular formula C₁₁H₁₃NS. It features a bicyclo[1.1.1]pentane (BCP) core, which is a unique and rigid three-dimensional structure.
Mechanism of Action
Target of Action
The primary targets of 4-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, which this compound is a part of, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .
Mode of Action
The exact mode of action of 4-(Bicyclo[11Bcps have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” and can interact with biological targets in a manner similar to the original molecule .
Biochemical Pathways
The specific biochemical pathways affected by 4-(Bicyclo[11It’s known that bcp-containing synthetic lipoxin a4 mimetics (bcp-slxms) have been screened for their impact on inflammatory responses . Lipoxins are endogenously generated eicosanoids typically produced at a site of inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Bicyclo[11Bcps are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may have an impact on the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 4-(Bicyclo[11One imidazolo-bcp-slxm was found to possess high anti-inflammatory activity . This suggests that 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline may have similar anti-inflammatory effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The chemical and metabolic instability of lipoxins, which bcp-slxms mimic, decreases the therapeutic exploitation of these actions . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.
Preparation Methods
The synthesis of 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline typically involves the functionalization of the BCP core. One common method is the nucleophilic addition across the central bond of [1.1.1]propellane, followed by further functionalization to introduce the aniline group . Industrial production methods may involve scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Chemical Reactions Analysis
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Scientific Research Applications
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique BCP core.
Comparison with Similar Compounds
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline can be compared with other BCP derivatives and similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Cubanes: Another class of rigid, three-dimensional structures that can be used as bioisosteres in drug design.
Higher bicycloalkanes: These compounds have larger ring systems and can offer different steric and electronic properties compared to BCP derivatives.
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylsulfanyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c12-9-1-3-10(4-2-9)13-11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIGQHUKCIWIHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)SC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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